3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylamine with phenylhydrazine in the presence of a suitable catalyst, followed by cyclization with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactor systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Similar structure but with different functional groups.
3-[(4-Methylphenyl)amino]propanehydrazide: Another triazine derivative with similar biological activity.
Uniqueness
3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-(4-methylanilino)-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H14N4O/c1-11-7-9-13(10-8-11)17-16-18-15(21)14(19-20-16)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,20,21) |
InChI Key |
BRFXDHCTSXMYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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